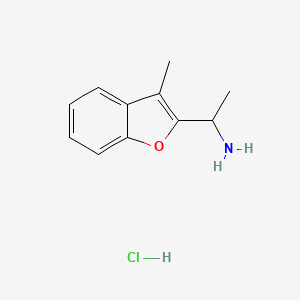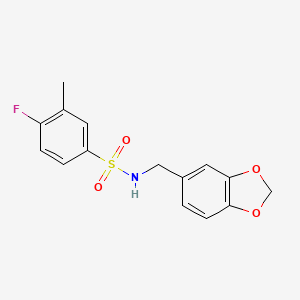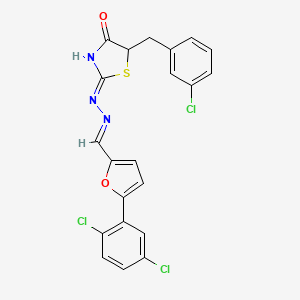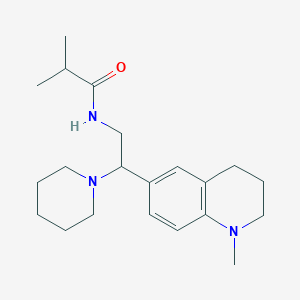
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide is a useful research compound. Its molecular formula is C21H33N3O and its molecular weight is 343.515. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticonvulsant Agent
- Novel anticonvulsant agents containing the tetrahydroisoquinoline skeleton have been developed, showing high potency against audiogenic seizures in mice. These agents, including one with the 1-(4'-bromophenyl)-6,7-dimethoxy-2-(piperidin-1-ylacetyl) derivative, act as noncompetitive AMPA receptor modulators (Gitto et al., 2006).
Glycoprotein IIb/IIIa Antagonists
- The compound has been utilized in the development of glycoprotein IIb/IIIa antagonists, particularly in enhancing potency and improving in vivo profiles. These antagonists have shown potential in inhibiting platelet aggregation and enhancing oral systemic availability (Hutchinson et al., 1996).
Metabolite Analysis
- Research on a novel inhibitor of the If channel, a key component in cardiac rhythm regulation, identified various metabolites of the compound in human urine, plasma, and feces. The study also investigated renal and hepatic uptake transporters for these metabolites, providing insights into the drug's excretion mechanisms (Umehara et al., 2009).
Anticancer Agents
- The compound has been explored in the context of anticancer research, particularly as a novel topoisomerase I-targeting agent. Specific derivatives demonstrated potent cytotoxic activity and showed efficacy in inhibiting tumor growth in vivo (Ruchelman et al., 2004).
Photopolymerization Initiators
- Acrylated naphthalimide derivatives of the compound have been synthesized for use as one-component visible light initiators in photopolymerization. These initiators exhibit good performance and high migration stability in their initiated cured films (Yang et al., 2018).
Selective Estrogen Receptor Modulators (SERMs)
- Tetrahydroisoquinoline derivatives of the compound have been studied as SERMs with high binding affinity and specificity for estrogen receptors, demonstrating potential for breast cancer imaging in positron emission tomography (PET) (Gao et al., 2008).
Opioid Receptor Antagonists
- The compound has been used in the synthesis of opioid receptor pure antagonists, showing potential for targeting specific opioid receptors with high potency and selectivity (Carroll et al., 2005).
Antihypertensive Agents
- Piperidine derivatives with a quinazoline ring system, related to this compound, have been synthesized and tested for their antihypertensive activity, showing strong hypotension effects in animal models (Takai et al., 1986).
特性
IUPAC Name |
2-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-16(2)21(25)22-15-20(24-12-5-4-6-13-24)18-9-10-19-17(14-18)8-7-11-23(19)3/h9-10,14,16,20H,4-8,11-13,15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMBNZFZOSPJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B3014781.png)
![2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3014783.png)
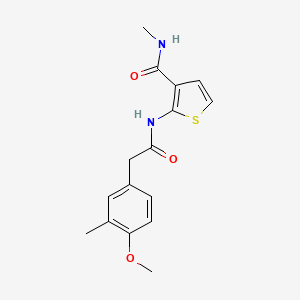
![(E)-3-(Furan-2-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B3014789.png)
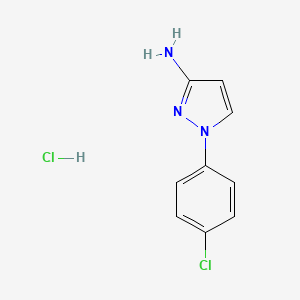
![N-[(6-Cyclopropylpyridin-3-yl)methyl]pyridine-2-carboxamide;dihydrochloride](/img/structure/B3014792.png)
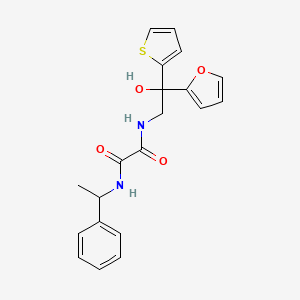
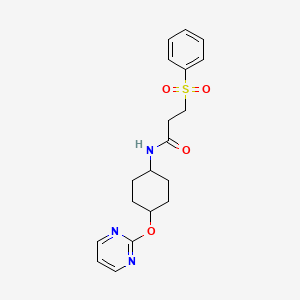
![tert-butyl N-[N'-(6-aminohexyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate](/img/structure/B3014796.png)
![Thiomorpholin-4-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B3014798.png)
